丙烯酰丹

概述

描述

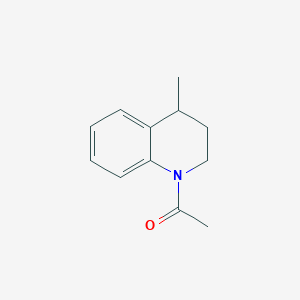

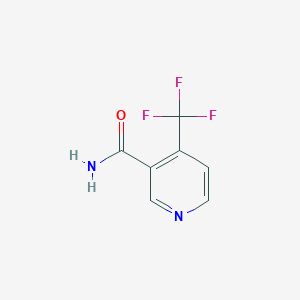

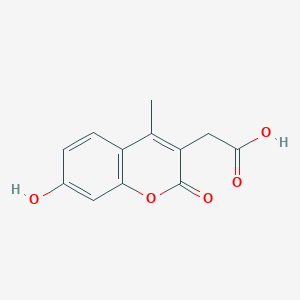

6-Acryloyl-2-dimethylaminonaphthalene, also known as 6-acryloyl-2-dimethylaminonaphthalene, is a thiol-reactive fluorescent dye. It is widely used in biochemical and biophysical research due to its sensitivity to environmental polarity and conformational changes in proteins. 6-Acryloyl-2-dimethylaminonaphthalene’s fluorescence properties make it an excellent probe for studying protein dynamics, enzyme activities, and membrane interactions .

科学研究应用

6-Acryloyl-2-dimethylaminonaphthalene has a wide range of applications in scientific research, including:

Protein Dynamics: Studying conformational changes in proteins by monitoring fluorescence changes.

Enzyme Activities: Investigating enzyme kinetics and mechanisms through fluorescence assays.

Membrane Interactions: Probing interactions between proteins and membranes.

Biological Imaging: Using acrylodan-labeled proteins for fluorescence microscopy and imaging studies.

Drug Discovery: Screening for potential drug candidates by monitoring protein-ligand interactions.

作用机制

Target of Action

Acrylodan, also known as 1-(6-(Dimethylamino)naphthalen-2-yl)prop-2-en-1-one, primarily targets thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in the structure and function of proteins. Acrylodan is particularly sensitive to the local environmental dipolarity and dynamics within the binding pocket surrounding Cys34 , a cysteine residue .

Mode of Action

Acrylodan reacts with thiols, forming a covalent bond . This reaction leads to a change in the local environment around the Cys34 residue, affecting its dipolarity and dynamics . The compound’s fluorescence properties make it a valuable tool for studying these changes, as the fluorescence is very sensitive to the microenvironment .

Biochemical Pathways

It has been used to study the conformational dynamics of different proteins, including the 3′5′-cyclic adenosine monophosphate-dependent protein kinase catalytic subunit . The alteration in the emission spectrum of the covalently coupled fluorescence dye was used to study the interaction of this enzyme with nucleotide substrates and inhibitors .

Pharmacokinetics

It’s important to note that the compound’s solubility in dmso is 50 mg/ml , which could potentially influence its bioavailability.

Result of Action

The primary result of Acrylodan’s action is a change in the fluorescence emission spectrum of the protein to which it is bound . This shift in fluorescence can indicate conformational changes in the protein, providing valuable insights into protein structure and function .

Action Environment

The action of Acrylodan is highly sensitive to its environment. The compound’s fluorescence is very sensitive to the polarity of its surroundings . Therefore, changes in the local environment, such as changes in polarity, can significantly influence the action, efficacy, and stability of Acrylodan .

生化分析

Biochemical Properties

Acrylodan has been used to characterize the polarity surrounding enzymes when immobilized within three-dimensional macroporous chitosan scaffolds . Specifically, it has been used to study the polarity surrounding cytoplasmic and mitochondrial malate dehydrogenase . The shift in Acrylodan’s emission maxima revealed a polar shift in the chemical microenvironment surrounding the enzymes when immobilized .

Cellular Effects

Acrylodan has been used to study the unfolding processes in domain I of the cAMP-dependent protein kinase catalytic subunits . The fluorescence of Acrylodan was monitored to obtain information about unfolding processes in domain I, and the emission of the Trp residue at position 214 was used to examine domain II . In addition, Trp-to-acrylodan resonance energy transfer was examined to probe interdomain spatial relationships during unfolding .

Molecular Mechanism

The molecular mechanism of Acrylodan involves its sensitivity to solvent polarity . The marked sensitivity of Acrylodan derives from the large dipole moment developed in the excited state as a consequence of facile charge delocalization between the 2-dimethylamino moiety and the carbonyl group in the naphthalene’s 6-position .

Temporal Effects in Laboratory Settings

The temporal effects of Acrylodan have been studied in the context of the unfolding of human serum albumin (HSA) and HSA with an Acrylodan moiety bound to Cys34 . The results of these studies suggest that Acrylodan can be used to study the unfolding behavior of entrapped or immobilized HSA .

准备方法

Synthetic Routes and Reaction Conditions

6-Acryloyl-2-dimethylaminonaphthalene is synthesized through the reaction of 6-acryloyl-2-methylaminonaphthalene with thiol groups in proteins. The reaction involves the formation of a covalent bond between the acryloyl group of acrylodan and the thiol group of cysteine residues in proteins . The reaction conditions typically include:

Solvent: Dimethyl sulfoxide (DMSO) or other suitable organic solvents.

Temperature: Room temperature or slightly elevated temperatures.

Reaction Time: Several hours to overnight incubation.

Industrial Production Methods

Industrial production of acrylodan involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes:

Purification: Chromatographic techniques to isolate pure acrylodan.

Quality Control: Ensuring high purity and consistent fluorescence properties through rigorous testing.

化学反应分析

Types of Reactions

6-Acryloyl-2-dimethylaminonaphthalene primarily undergoes addition reactions with thiol groups in proteins. This reaction is highly specific and results in the formation of a stable covalent bond .

Common Reagents and Conditions

Reagents: Thiol-containing compounds such as cysteine or glutathione.

Conditions: Mild conditions, typically at neutral pH and room temperature.

Major Products

The major product of the reaction between acrylodan and thiol groups is a fluorescently labeled protein or peptide. This product exhibits enhanced fluorescence properties, making it useful for various analytical applications .

相似化合物的比较

6-Acryloyl-2-dimethylaminonaphthalene is unique among fluorescent dyes due to its high sensitivity to environmental polarity and conformational changes. Similar compounds include:

Dansyl Chloride: Another thiol-reactive dye, but with different fluorescence properties.

IAEDANS (5-((2-Iodoacetyl)amino)ethyl)aminonaphthalene-1-sulfonic acid): A dye with similar applications but different spectral characteristics

6-Acryloyl-2-dimethylaminonaphthalene’s uniqueness lies in its ability to provide detailed information about the microenvironment of proteins and its high sensitivity to changes in polarity and conformation .

属性

IUPAC Name |

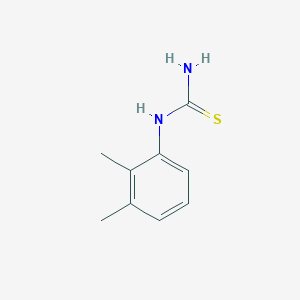

1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h4-10H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWAJFNEGAJETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235737 | |

| Record name | Acrylodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86636-92-2 | |

| Record name | Acrylodan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086636922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

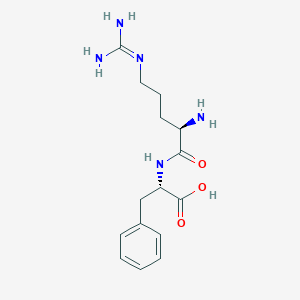

![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)